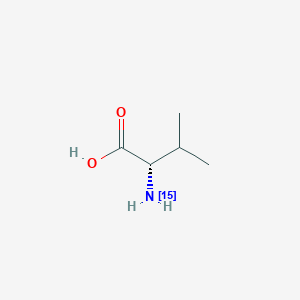

L-バリン-15N

説明

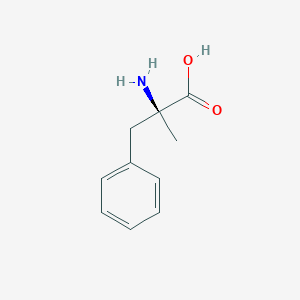

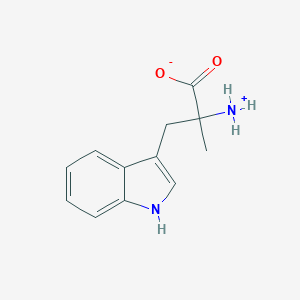

Levodopa is an amino acid precursor of dopamine with antiparkinsonian properties. Levodopa is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of levodopa reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of levodopa in peripheral tissues and increasing the delivery of dopamine to the CNS.

Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.

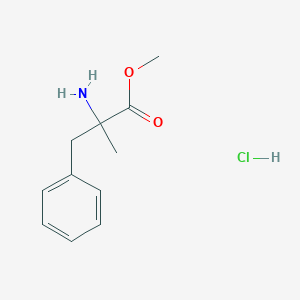

L-Dopa, also known as dopar or levodopa, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Dopa is a drug which is used for the treatment of idiopathic parkinson's disease (paralysis agitans), postencephalitic parkinsonism, symptomatic parkinsonism which may follow injury to the nervous system by carbon monoxide intoxication, and manganese intoxication. L-Dopa exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Dopa has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, L-dopa is primarily located in the cytoplasm. L-Dopa participates in a number of enzymatic reactions. In particular, L-Dopa and tetrahydrobiopterin can be converted into dopamine and 4a-hydroxytetrahydrobiopterin through the action of the enzyme aromatic-L-amino-acid decarboxylase. Furthermore, L-Dopa can be converted into dopaquinone; which is mediated by the enzyme tyrosinase. Furthermore, L-Dopa and dihydrobiopterin can be biosynthesized from L-tyrosine and sapropterin through the action of the enzyme tyrosine 3-monooxygenase. Finally, L-Dopa can be converted into dopamine; which is mediated by the enzyme aromatic-L-amino-acid decarboxylase. In humans, L-dopa is involved in the tyrosine metabolism pathway, the disulfiram action pathway, and catecholamine biosynthesis pathway. L-Dopa is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). L-Dopa is a potentially toxic compound.

科学的研究の応用

安定同位体分解能代謝物分析(SIRM)

SIRMは、安定同位体標識と質量分析を組み合わせて、代謝フラックスを定量化します。L-バリン-15N標識を使用すると、研究者は、さまざまな代謝経路に進入するバリン由来の炭素原子と窒素原子を追跡できます。同位体濃縮を測定することにより、SIRMは組織、細胞、または完全な生物におけるバリン代謝の動的ビューを提供します。

これらのアプリケーションは、細胞プロセス、タンパク質機能、および代謝経路の理解を深めるためのthis compoundの汎用性を強調しています。 さまざまな科学的調査においてその可能性を探求し続けています . ご不明な点がございましたら、お気軽にお問い合わせください。 😊

作用機序

Target of Action

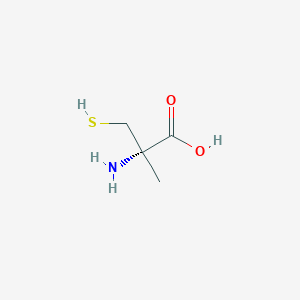

L-Valine-15N is a labeled form of L-Valine, an essential amino acid that plays a crucial role in protein synthesis . It is primarily targeted towards biological macromolecules, where it is used in NMR-based research studies designed to probe structure, dynamics, and binding .

Biochemical Pathways

L-Valine is a part of the branched-chain amino acids (BCAAs) biosynthesis pathway . It is involved in various metabolic processes, and its imbalance can affect the production efficiency in microbial fermentation processes

Result of Action

L-Valine is known to improve the lactation function of breeding animals and is considered one of the limiting amino acids in animal feed for poultry and pigs . It can also enhance the phagocytosis of macrophages to drug-resistant pathogens and serves as a chemical building block for anti-viral drugs and antibiotics

Action Environment

It is known that the production efficiency of l-valine can be affected by metabolic imbalances in recombinant strains , suggesting that the action of L-Valine-15N could also be influenced by similar factors.

生化学分析

Biochemical Properties

In biochemical reactions, L-Valine-15N interacts with various enzymes, proteins, and other biomolecules. Its primary role is in protein synthesis, where it is incorporated into polypeptide chains during translation .

Cellular Effects

L-Valine-15N influences cell function by participating in various cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Valine-15N exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Valine-15N can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

L-Valine-15N is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux or metabolite levels .

特性

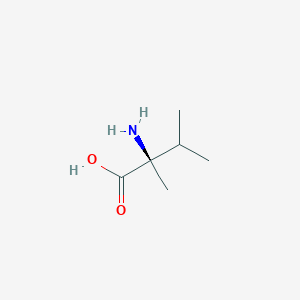

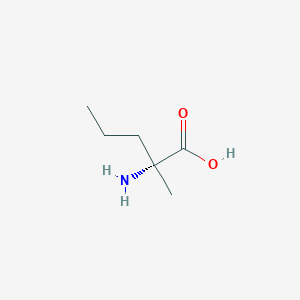

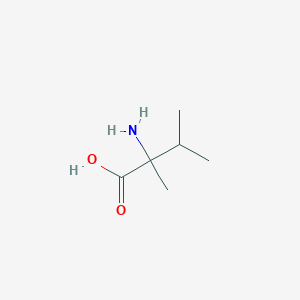

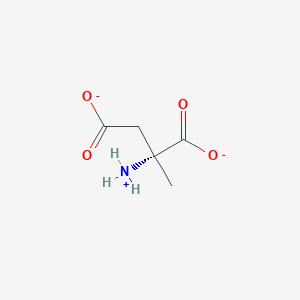

IUPAC Name |

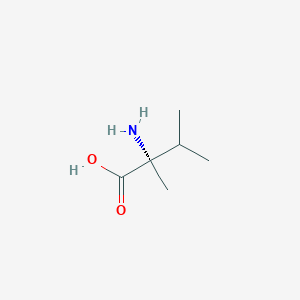

(2S)-2-(15N)azanyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-JGTYJTGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514731 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-29-4 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Valine-15N help researchers understand the formation of valinomycin?

A: The study utilized L-Valine-15N, a stable isotope-labeled form of the amino acid L-valine, to trace its incorporation into the valinomycin molecule. The researchers discovered that L-Valine-15N was integrated into both the D- and L-valyl portions of valinomycin to a comparable degree []. This finding suggests that L-valine serves as a precursor to both D- and L-valine units within the valinomycin structure. This insight sheds light on the metabolic pathways involved in valinomycin biosynthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。